3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic quinazoline core substituted at the N-3 position with a benzo[d]thiazol-2-yloxy moiety linked via a piperidinyl-oxopropyl chain. Quinazolin-4(3H)-ones are renowned for their structural versatility, enabling interactions with diverse biological targets. The benzo[d]thiazol group is a critical pharmacophore, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The piperidine and oxopropyl spacers may enhance bioavailability or target binding, though specific data on this compound’s efficacy remain inferred from structural analogs.
Properties
IUPAC Name |
3-[3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-22(11-14-28-16-25-19-6-2-1-5-18(19)23(28)30)27-12-9-17(10-13-27)15-31-24-26-20-7-3-4-8-21(20)32-24/h1-8,16-17H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNAZOGPEMEHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one” are yet to be identified. The compound is a novel derivative synthesized for biological activity screening.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes.
Biological Activity
The compound 3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its structure includes a quinazolinone moiety, a benzo[d]thiazole unit, and a piperidine ring, which collectively contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1795484-01-3 |
The compound features a quinazolinone backbone known for various bioactive properties, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. In preliminary studies, it demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
A study synthesized related compounds and tested them against Bacillus subtilis and Escherichia coli, revealing that certain analogs exhibited strong antibacterial activity . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The quinazoline derivatives, including the compound of interest, have been extensively studied for their anticancer properties. A recent investigation highlighted the ability of similar compounds to inhibit phosphoinositide 3-kinases (PI3Ks), crucial enzymes in cancer cell proliferation and survival. One derivative showed an IC50 value of 1.8 nM against PI3Kα, indicating potent inhibition .
In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) demonstrated that compounds with similar structures can induce apoptosis and inhibit tumor growth effectively. The compound's structure suggests it may interact with key signaling pathways involved in cancer progression .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, quinazoline derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory : Some studies suggest that quinazoline compounds can modulate inflammatory responses, potentially useful in treating chronic inflammatory diseases.
- Antioxidant : Certain derivatives exhibit significant antioxidant properties, which could help mitigate oxidative stress-related damage in cells .
Case Studies
- Antibacterial Study : A series of quinazoline derivatives were synthesized and tested against Staphylococcus aureus and E. coli. Compounds showed varying degrees of inhibition with some achieving MIC values below 10 µg/mL .
- Anticancer Research : Compounds structurally related to the target compound were evaluated in xenograft models. The most potent derivative led to a significant reduction in tumor size when administered at a dose of 30 mg/kg daily for three weeks .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including the compound . Research indicates that these compounds exhibit significant antibacterial and antifungal activities.
Synthesis and Characterization
The synthesis of quinazolinone derivatives often involves cyclization reactions and condensation with various substituents. For instance, the synthesis of related compounds has been achieved through thermal cyclization methods involving anthranilic acid and acetic anhydride, leading to derivatives that show promising antimicrobial properties .
Efficacy Against Pathogens
In vitro studies have demonstrated that certain derivatives possess potent activity against common pathogens such as Staphylococcus aureus and Candida albicans. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
Therapeutic Potential in Cancer Treatment
Quinazolinone derivatives have also been investigated for their anticancer properties. The structural motifs present in these compounds allow them to interact with various biological targets involved in cancer progression.
Case Studies
Several studies have documented the efficacy of quinazolinone derivatives in preclinical models of cancer. For instance, certain synthesized compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting their potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives.
Key Structural Features
The presence of specific functional groups, such as the benzo[d]thiazole moiety and piperidine ring, has been linked to enhanced bioactivity. Modifications to these structures can lead to improved binding affinities and selectivity towards biological targets .
Computational Studies
Molecular docking studies have provided insights into the binding interactions between quinazolinone derivatives and their target proteins, aiding in the rational design of more potent compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazolin-4(3H)-one derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis:
Key Observations
Substituent-Driven Activity: Benzo[d]thiazol-2-yloxy (target compound): Associated with broad-spectrum activity, including antimicrobial and anticancer effects, likely due to thiazole’s electron-rich structure enabling interactions with enzymes or DNA . Pyrazolo[3,4-d]pyrimidinyl (): Imparts PI3K inhibition, suggesting bulky, heteroaromatic substituents favor kinase targeting .
Therapeutic Targets :
- The target compound’s benzo[d]thiazol group may align it with kinase inhibitors (e.g., PI3K) or antimicrobial agents, whereas hydroxycyclohexyl () or pyridazinylthio () groups correlate with receptor modulation or antitumor activity, respectively.
Potency and Selectivity: Benzoquinazolinone 12 () exhibits higher M1 mAChR PAM potency than BQCA derivatives, underscoring the role of pyridinylmethyl and hydroxycyclohexyl groups in receptor binding . The absence of halogen atoms in the target compound’s benzo[d]thiazol group may reduce cytotoxicity compared to dichlorophenylamino analogs () but could improve selectivity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer: The compound can be synthesized via multi-step protocols involving piperidine and benzothiazole intermediates. For example, General Procedure D (from ) uses coupling reactions with yields of 51–53%. To optimize yields:
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
- Solvent polarity : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
- Temperature control : Lower reaction temperatures (e.g., 0–25°C) during sensitive steps like amide bond formation.
Reference yields and spectral validation in suggest reproducibility under controlled conditions .
Q. How is structural characterization performed using spectroscopic and analytical methods?
- Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm piperidine, benzothiazole, and quinazolinone moieties (e.g., δ 7.2–8.5 ppm for aromatic protons; δ 165–175 ppm for carbonyl carbons) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 506.2154; observed: 506.2152) to confirm purity .
- Elemental analysis : Match experimental C/H/N ratios (±0.3%) to theoretical values (e.g., C: 64.28%, H: 5.20%, N: 11.11%) .
Q. What are the critical parameters for assessing compound stability during storage?
- Methodological Answer:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability).
- Light sensitivity : Store in amber vials if UV-Vis spectra show absorbance peaks <400 nm (common for quinazolinones) .
- Hygroscopicity : Use Karl Fischer titration to quantify water absorption, which may hydrolyze the oxy-methyl linker .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer:
- Systematic substitution : Modify the benzothiazole (e.g., halogenation at C6) or piperidine (e.g., N-alkylation) groups, as seen in ’s piperidinylpropoxyphenyl derivatives .
- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Statistical modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC50 values .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer:
- Replicate conditions : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew activity .
- Meta-analysis : Compare dose-response curves across studies to identify outliers (e.g., vs. ) .
Q. How can molecular docking studies be integrated to investigate binding mechanisms with target proteins?
- Methodological Answer:
- Protein preparation : Use molecular dynamics (MD) to relax crystal structures (e.g., PDB: 3QKK for kinases) .
- Docking protocols : Apply Glide SP/XP scoring to prioritize poses with hydrogen bonds to hinge regions (e.g., quinazolinone carbonyl interactions) .
- Free energy calculations : Perform MM-GBSA to validate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Q. What experimental designs are recommended for evaluating off-target effects in cellular models?
- Methodological Answer:
- Kinome-wide profiling : Use PamGene or KINOMEscan platforms to assess selectivity across 400+ kinases .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, proliferation) .
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out non-specific binding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
